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MD-224

PROTAC MDM2 degradation antiproliferative activity

Standard reversible MDM2 inhibitors often face compensatory protein upregulation and limited durability. MD-224 eliminates the MDM2 protein entirely via CRBN-dependent proteasomal degradation. - RS4;11 xenograft: 50 mg/kg IV Q2D → complete regression, >60 days no regrowth - Oral bioavailability: 47% (rat), plasma t1/2 6.8-7.2h supports PO/IV dosing - >6,600-fold selectivity: IC50 1.5 nM (p53 WT) vs. >10 µM (p53 mutant) - Mechanistic control: Co-treatment with lenalidomide abrogates activity (CRBN competition)

Molecular Formula C48H43Cl2FN6O6
Molecular Weight 889.8 g/mol
Cat. No. B2951637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMD-224
Molecular FormulaC48H43Cl2FN6O6
Molecular Weight889.8 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O
InChIInChI=1S/C48H43Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-2,4-6,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1
InChIKeyZLGNYFOIDAVMHY-MPKOGUQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MD-224 First-in-Class MDM2 PROTAC Degrader


MD-224 (CAS 2136247-12-4) is a first-in-class small-molecule PROTAC (proteolysis-targeting chimera) that induces cereblon (CRBN)-dependent degradation of human murine double minute 2 (MDM2), the primary endogenous cellular inhibitor of the tumor suppressor p53 [1]. The compound consists of an MDM2-binding ligand (derived from inhibitor MI-1061) conjugated via a linker to a CRBN E3 ligase ligand (derived from lenalidomide) [1]. MD-224 achieves rapid MDM2 degradation at sub-nanomolar concentrations in human leukemia cells, potently inhibits cell growth in p53 wild-type cancer lines, and induces complete and durable tumor regression in xenograft models at well-tolerated doses [1].

PROTAC-mediated MDM2 degradation studies via CRBN pathway
Target-elimination mechanism distinct from inhibition
p53 wild-type pathway investigation in leukemia and solid tumor models
Strong selectivity for p53-WT contexts
In vivo xenograft pharmacology with IV/oral dosing flexibility
Oral bioavailability supports chronic study designs

Why MD-224 Is Not Substitutable


MDM2-targeting agents are not functionally interchangeable: MD-224 achieves target elimination via catalytic proteasomal degradation rather than reversible binding inhibition, resulting in fundamentally different cellular pharmacology [1]. Unlike conventional MDM2 inhibitors (e.g., MI-1061, RG7388/idasanutlin), which occupy the p53-binding pocket to block the MDM2-p53 interaction, MD-224 physically removes the MDM2 protein itself [1]. This degradation mechanism eliminates MDM2's p53-independent scaffolding functions, abolishes its E3 ligase activity toward additional substrates, and prevents compensatory feedback upregulation of MDM2 protein that frequently limits inhibitor durability [1]. Consequently, substitution of MD-224 with an MDM2 inhibitor or an untested PROTAC analog will yield non-equivalent experimental outcomes, as demonstrated in the quantitative comparative evidence below.

MDM2 inhibitors (e.g., MI-1061, idasanutlin)

Reversible binding inhibitors block p53 interaction but preserve MDM2 scaffolding and E3 ligase functions. Degradation-driven pharmacology may not transfer; experimental outcomes can differ significantly.

Other PROTAC analogs with altered linkers

Linker length and chemistry impact ternary complex formation and degradation efficiency. Even structurally close analogs may produce non-equivalent degradation potency and target engagement kinetics.

MDM2-p53 interaction inhibitors alone

Without protein degradation, feedback upregulation of MDM2 can limit sustained pathway activation. Degrader-driven clearance avoids this compensatory loop, which may not replicate with inhibitor monotherapy.

MD-224 Comparative Evidence


Growth Inhibition vs. MI-1061

In the RS4;11 acute lymphoblastic leukemia cell line (wild-type p53), MD-224 inhibits cell growth with an IC50 of 1.5 nM [1], whereas the parent MDM2 inhibitor MI-1061 exhibits an IC50 of 141 ± 12 nM in the same assay system [1]. The degrader MD-222, a structurally related analog with a shorter linker, shows an IC50 of 10 ± 1 nM, indicating that MD-224's optimized linker design contributes to enhanced potency [1].

Growth inhibition
Head-to-head
IC50 1.5 nM (RS4;11)
~94-fold more potent vs MI-1061 (141 nM)
Reported cell-model response; supports degradation advantage over parent inhibitor
4-day WST-8 assay, p53-WT RS4;11 leukemia cells
PROTAC MDM2 degradation antiproliferative activity

p53 Target Gene Activation

At an identical concentration of 30 nM and 6-hour treatment in RS4;11 cells, MD-224 induces significantly greater transcriptional upregulation of p53 target genes (CDKN1A/p21, PUMA, and BAX) compared to MI-1061, while neither compound affects TP53 mRNA levels [1]. This demonstrates that catalytic degradation of MDM2 produces stronger pathway activation than competitive inhibition of the MDM2-p53 interaction alone, despite the parent inhibitor's high binding affinity (Ki = 0.16 nM) [1].

p53 target gene activation
Head-to-head
Stronger upregulation of CDKN1A, PUMA, BAX vs MI-1061 at 30 nM
Pathway-response interpretation: degradation yields more robust transcriptional p53 activation
6 h treatment, RT-PCR, RS4;11 cells
p53 pathway activation transcriptional upregulation CDKN1A

In Vivo Tumor Regression

In the RS4;11 subcutaneous xenograft mouse model, MD-224 administered intravenously at 25, 50, or 100 mg/kg every other day for 2 weeks achieves complete tumor regression [1]. At the 50 mg/kg dose, tumors do not regrow for over 60 days following treatment cessation [1]. While MI-1061 suppresses tumor growth in vivo, complete and durable regression with prolonged post-treatment remission has not been reported for the parent inhibitor in comparable models [1].

In vivo tumor regression
Model context
Complete regression at 25–100 mg/kg IV Q2D; >60-day tumor-free at 50 mg/kg
Reported model-response endpoint context; durable remission in RS4;11 xenograft
SCID mice; MI-1061 achieves growth suppression without reported complete durable regression
xenograft efficacy tumor regression in vivo pharmacology

Oral Bioavailability

MD-224 exhibits an oral bioavailability (F) of 47% in Sprague-Dawley rats following oral administration of 30 mg/kg, with plasma pharmacokinetic parameters of t₁/₂ = 7.2 ± 0.8 hours and AUC₀₋∞ = 5580 ± 590 ng·h/mL [1]. Intravenous administration (10 mg/kg) yields t₁/₂ = 6.8 ± 0.7 hours and AUC₀₋∞ = 5820 ± 620 ng·h/mL [1]. For comparison, the parent inhibitor MI-1061 exhibits an oral bioavailability of 33% in mice [1].

Oral bioavailability
Head-to-head
F = 47% (rat, 30 mg/kg)
t½ = 7.2 h (oral)
Supports oral dosing flexibility for PK/PD and chronic studies
Compared to MI-1061 F = 33% in mice
pharmacokinetics oral bioavailability ADME

p53 Wild-Type Selectivity

MD-224 demonstrates strong selectivity for cancer cells harboring wild-type p53: it inhibits growth of RS4;11 cells with an IC50 of 1.5 nM but shows no significant activity (IC50 >10 µM) in p53-mutated or p53-deleted cell lines [1]. In SJSA-1 osteosarcoma cells (MDM2-amplified, p53 wild-type), MD-224 exhibits an IC50 of 15 nM [1]. For comparison, the MDM2 inhibitor MI-1061 displays a narrower selectivity window, with an IC50 of 141 nM in RS4;11 cells and reduced but still measurable activity in some p53-mutant contexts [1].

p53 wild-type selectivity
Reported
IC50 >10 µM in p53-mutant/deleted lines
>6,600-fold selectivity index
Supports specificity in isogenic p53 model systems
4-day viability assay across multiple leukemia/solid tumor lines
selectivity p53 wild-type therapeutic window

Proteasome-Dependent Degradation

MD-224-mediated MDM2 degradation is completely blocked by pre-treatment with the proteasome inhibitor MG132 (20 µM) or the NEDD8-activating enzyme inhibitor MLN4924 (1 µM) in RS4;11 cells, confirming degradation proceeds via the ubiquitin-proteasome system [1]. Additionally, co-treatment with excess lenalidomide (a CRBN ligand) abolishes MD-224's MDM2 degradation and cell growth inhibition activity, whereas MI-1061's activity remains unaffected by lenalidomide [1]. In contrast, MI-1061 inhibits cell growth independently of proteasome and neddylation pathways, confirming a distinct mechanism of action between degrader and inhibitor [1].

Proteasome-dependent mechanism
Head-to-head
Degradation blocked by MG132, MLN4924, and excess lenalidomide; inhibitor unaffected
Confirms on-target CRBN/proteasome engagement; lenalidomide competition as negative control
RS4;11 cells, Western blotting, 2–4 h treatment
mechanism of action proteasome dependence CRBN engagement

MD-224 Key Applications


Acute Leukemia Xenograft Studies

MD-224 is the appropriate choice for RS4;11 acute lymphoblastic leukemia (ALL) xenograft studies where complete tumor regression and sustained post-treatment remission are required endpoints. At 50 mg/kg IV Q2D × 2 weeks, MD-224 achieves complete tumor regression with no regrowth for >60 days after treatment cessation, a durability profile that distinguishes it from reversible MDM2 inhibitors [1]. This scenario applies to efficacy pharmacology studies, combination therapy evaluations, and preclinical proof-of-concept for MDM2 degradation as a therapeutic strategy in p53 wild-type hematologic malignancies.

p53 Pathway Activation

For experiments measuring p53 transcriptional activity (e.g., CDKN1A/p21, PUMA, BAX upregulation), MD-224 provides significantly stronger activation than the parent inhibitor MI-1061 at equivalent 30 nM concentration in RS4;11 cells [1]. This enhanced pathway engagement makes MD-224 the preferred tool for studies where robust p53 target gene induction is the primary readout, including mechanistic investigations of p53-dependent apoptosis, cell cycle arrest, and DNA damage response.

PK/PD Studies

MD-224's oral bioavailability of 47% in rats (30 mg/kg PO) supports both intravenous and oral administration in preclinical PK/PD studies [1]. The plasma half-life of 6.8-7.2 hours enables once-daily or every-other-day dosing schedules [1]. This scenario is particularly relevant for chronic dosing studies, target engagement time-course experiments, and investigations requiring non-invasive compound administration over extended periods, where exclusive IV dosing of typical PROTACs would be impractical.

Lenalidomide Negative Control

MD-224's activity can be specifically abrogated by co-treatment with excess lenalidomide, which competes for CRBN binding without affecting MDM2 inhibitors like MI-1061 [1]. This property enables rigorous experimental designs where lenalidomide serves as a matched negative control to confirm that observed effects are attributable to CRBN-dependent MDM2 degradation rather than off-target activities. This scenario is essential for publication-quality data requiring demonstration of on-target mechanism.

p53-Dependent Cytotoxicity Profiling

MD-224's >6,600-fold selectivity between p53 wild-type and p53-deficient cells (IC50 >10 µM in mutant lines vs. 1.5 nM in RS4;11) makes it an ideal tool for isogenic p53 model systems comparing wild-type versus knockout or mutant genotypes [1]. This application scenario includes genetic dependency mapping, synthetic lethality screens, and validation of p53 status as a predictive biomarker for MDM2-targeted therapy response.

Application
Selection Property
Validation Focus
Acute leukemia xenograft model studies
Sustained tumor regression and post-treatment remission
Durable response and p53 pathway durability endpoints
p53 transcriptional activation assays
Enhanced target gene induction relative to inhibitor
CDKN1A, PUMA, BAX expression; pathway-response strength
Oral PK/PD and chronic dosing studies
Oral bioavailability and plasma exposure profile
Dose-exposure relationship and target engagement time-course
On-target mechanism controls
Lenalidomide-competition negative control compatibility
CRBN-dependent degradation verification; off-target exclusion
p53-dependent selectivity profiling
High selectivity window between p53-WT and p53-deficient cells
Differential cytotoxicity in isogenic models; p53-status biomarker validation

Technical Documentation Hub

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